1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Research on enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, highlights the importance of hydrogen bonding in molecular stability and interactions. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in their crystal structures. Understanding these bonding patterns is essential for drug design, as it impacts the solubility, stability, and binding affinity of potential pharmaceuticals (Balderson et al., 2007).
Synthesis and Antiviral Activity
The synthesis and antiviral activity of certain pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been explored, providing insights into the chemical modifications that enhance antiviral properties. This research is indicative of the compound's potential as a starting material for developing new antiviral agents. The methodology employed for synthesis and the evaluation of antiviral activities are pivotal for advancing antiviral drug discovery (Attaby et al., 2006).
Novel Synthesis Methods
Innovative synthesis methods for compounds containing pyrrolidine and piperidine units, such as 3-(pyrrolidin-1-yl)piperidine, are critical for medicinal chemistry. These methods offer streamlined routes to structurally complex diamines, which are significant in the development of therapeutic agents. The synthesis approach can influence the scalability and practicality of producing potential drug candidates (Smaliy et al., 2011).
Antibacterial Activity
The development and antibacterial activity assessment of isoindoline derivatives containing the piperidine motif underscore the compound's utility in generating new antibacterial agents. The microwave-assisted synthesis and the subsequent evaluation of antibacterial efficacy highlight the potential of such compounds in addressing bacterial resistance. This area of research is crucial for the ongoing need for novel antibiotics (Merugu et al., 2010).
Anticancer Activity
The synthesis and evaluation of anticancer activity of piperazine-2,6-dione derivatives demonstrate the relevance of incorporating pyrrolidine and piperidine structures in anticancer drug design. These compounds' ability to exhibit significant anticancer activity against various cancer cell lines is a promising avenue for developing new cancer therapies (Kumar et al., 2013).
Mechanism of Action
Target of action
Pyrrolidines and pyridazines are classes of compounds that have been found to interact with a variety of biological targets. For example, pyrrolidines have been used to obtain compounds for the treatment of human diseases . Pyridazines have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For instance, some pyrrolidines have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The pharmacokinetic properties of these compounds can also vary widely. Factors such as the compound’s structure, its formulation, and the route of administration can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Properties
IUPAC Name |
1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIWSVLDJFEYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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